

# molecular structure of 4-Methyl-5-imidazolemethanol hydrochloride

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## Compound of Interest

Compound Name: 4-Methyl-5-imidazolemethanol  
hydrochloride

Cat. No.: B147302

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An In-depth Technical Guide to the Molecular Structure of **4-Methyl-5-imidazolemethanol hydrochloride**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **4-Methyl-5-imidazolemethanol hydrochloride** (CAS No: 38585-62-5). This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, including histamine receptor antagonists. This document collates essential data for researchers and professionals engaged in drug discovery and development, presenting quantitative information in structured tables and illustrating key processes with detailed diagrams.

### Chemical and Physical Properties

**4-Methyl-5-imidazolemethanol hydrochloride** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It is soluble in polar solvents such as water, methanol, and ethanol.<sup>[1]</sup> The compound is generally stable under standard conditions but should be stored in a cool, dry, and well-ventilated area away from incompatible substances.<sup>[2]</sup>

Property	Value
CAS Number	38585-62-5
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	148.59 g/mol
Appearance	White to off-white crystalline powder
Melting Point	231-235 °C (decomposes)
Boiling Point	389.1 °C at 760 mmHg (Predicted)
Solubility	Soluble in water, methanol, and ethanol; Sparingly soluble in DMSO
Purity	Typically ≥97% or ≥98%

## Molecular Structure

The molecular structure of **4-Methyl-5-imidazolemethanol hydrochloride** consists of a 4-methylimidazole ring substituted at the 5-position with a hydroxymethyl group. The imidazole ring is protonated and forms a hydrochloride salt.

Molecular Structure of **4-Methyl-5-imidazolemethanol hydrochloride**

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Methyl-5-imidazolemethanol hydrochloride**. While publicly available high-resolution spectra are limited, the following tables summarize expected and reported spectral data.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **4-Methyl-5-imidazolemethanol hydrochloride** would be expected to show distinct signals for the methyl, methylene, and imidazole ring protons. The exact chemical shifts can vary depending on the solvent used.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
Methyl protons ( $\text{CH}_3$ )	~2.3	Singlet
Methylene protons ( $\text{CH}_2$ )	~4.5	Singlet
Imidazole C2-H	~9.0	Singlet

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The following are the reported chemical shifts for the free base, 4-hydroxymethyl-5-methylimidazole, which serve as a close reference.[\[3\]](#)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Methyl carbon ( $\text{CH}_3$ )	~10-15
Methylene carbon ( $\text{CH}_2\text{OH}$ )	~50-55
Imidazole C4	~125-130
Imidazole C5	~130-135
Imidazole C2	~135-140

## FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3400 - 3200	O-H stretch	Hydroxyl (-OH)
3200 - 2800	N-H stretch, C-H stretch	Imidazole N-H, Alkyl C-H
~1650	C=N stretch	Imidazole ring
~1580	C=C stretch	Imidazole ring
~1050	C-O stretch	Primary alcohol

## Experimental Protocols

### Synthesis of 4-Methyl-5-imidazolemethanol hydrochloride

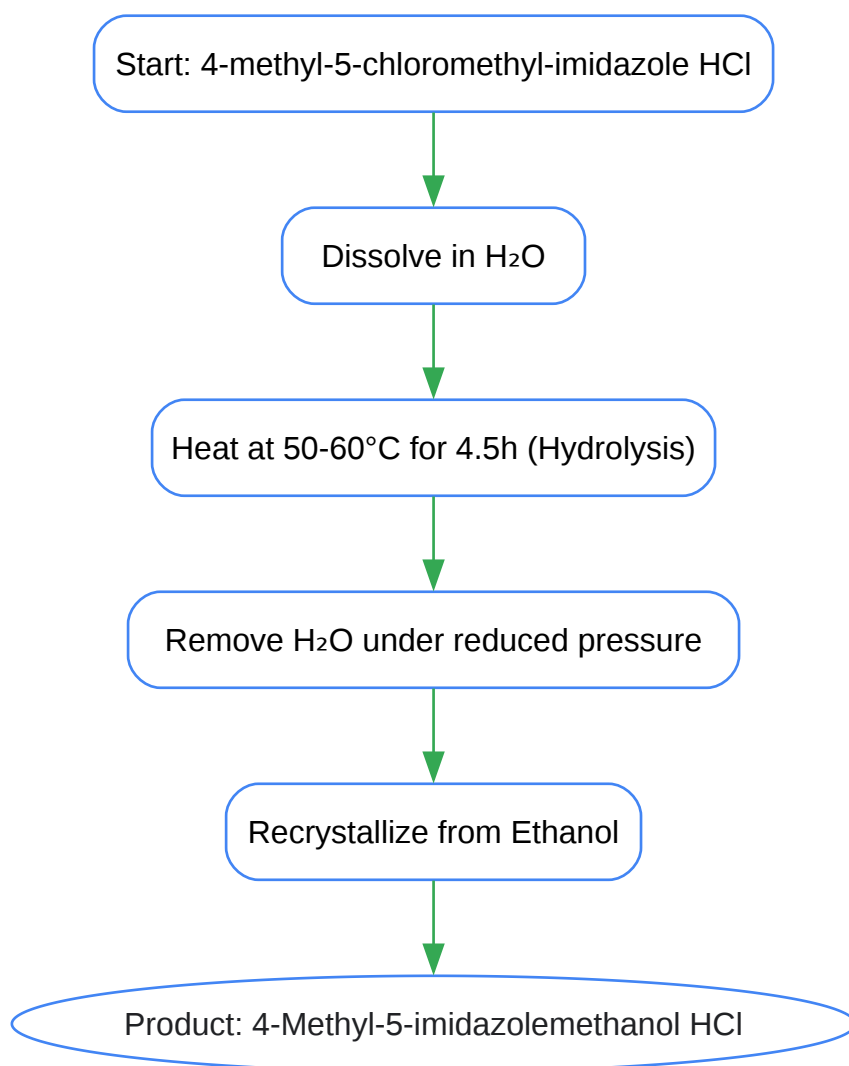
A common synthetic route involves the hydrolysis of 4-methyl-5-chloromethyl-imidazole hydrochloride.

Materials:

- 4-methyl-5-chloromethyl-imidazole hydrochloride
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- Dissolve 67 parts of 4-methyl-5-chloromethyl-imidazole hydrochloride in 200 parts of deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Heat the mixture to 50-60 °C and stir for 4.5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the water by distillation under reduced pressure.
- Recrystallize the resulting crude product from ethanol to yield pure **4-Methyl-5-imidazolemethanol hydrochloride**.

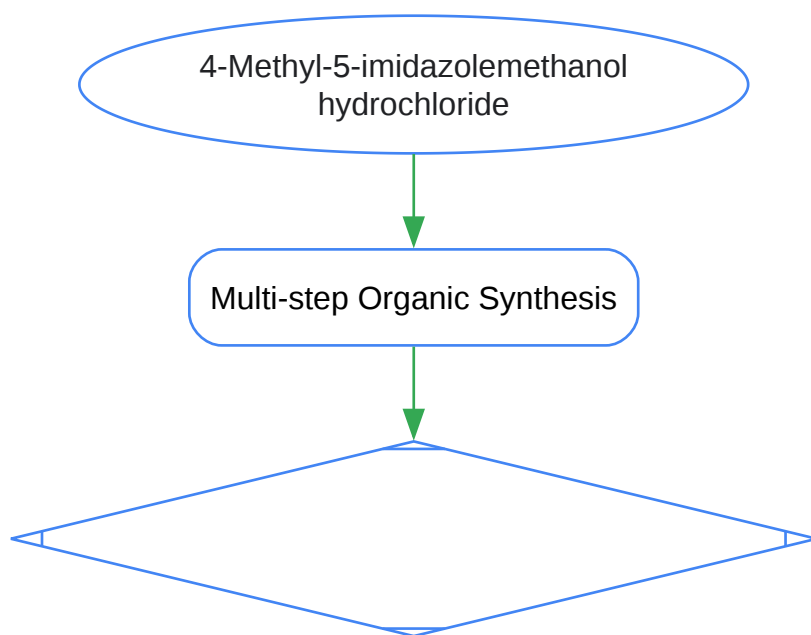


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### Synthesis Workflow

## Applications in Drug Development

**4-Methyl-5-imidazolemethanol hydrochloride** is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for histamine H<sub>2</sub> receptor antagonists.<sup>[1]</sup> Its structure provides a key scaffold for building more complex molecules with therapeutic potential.



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Role as a Synthetic Intermediate

## Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Hazard Class	GHS Classification	Precautionary Statements
Skin Irritation	H315	P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation	H319	P264, P280, P305+P351+P338, P337+P313
Respiratory Tract Irritation	H335	P261, P271, P304+P340, P312, P403+P233, P405, P501

## Conclusion

**4-Methyl-5-imidazolemethanol hydrochloride** is a foundational building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, spectroscopic signatures, and synthetic methodologies. The structured presentation of this data aims to support researchers and drug development professionals in their work with this versatile intermediate.

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## References

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